molecular formula C12H18N2O2 B2807620 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol CAS No. 2097928-49-7

1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol

Cat. No.: B2807620
CAS No.: 2097928-49-7
M. Wt: 222.288
InChI Key: IDDHSUNUAPQXAE-UHFFFAOYSA-N
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Description

1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with various receptors or enzymes, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol
  • 1-[(6-Fluoropyridin-3-yl)methyl]piperidin-3-ol
  • 1-[(6-Methylpyridin-3-yl)methyl]piperidin-3-ol

Uniqueness: 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-16-12-5-4-10(7-13-12)8-14-6-2-3-11(15)9-14/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDHSUNUAPQXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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